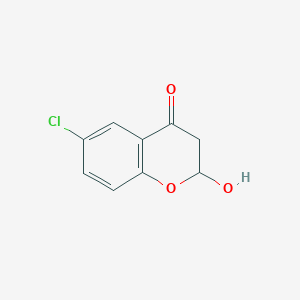
4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-hydroxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry. The structure of 6-chloro-2-hydroxychroman-4-one consists of a benzene ring fused to a dihydropyranone ring, with a chlorine atom at the 6th position and a hydroxyl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-chloro-2-hydroxychroman-4-one involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for 6-chloro-2-hydroxychroman-4-one typically involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
6-chloro-2-hydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-chloro-2-ketochroman-4-one.
Reduction: Formation of 6-chloro-2-hydroxychroman-4-ol.
Substitution: Formation of various substituted chromanones depending on the nucleophile used.
科学的研究の応用
6-chloro-2-hydroxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-chloro-2-hydroxychroman-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Chroman-4-one: Lacks the chlorine and hydroxyl substituents.
6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one: Contains additional hydroxyl groups.
6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one: Similar to the previous compound but with different hydroxyl group positioning.
Uniqueness
6-chloro-2-hydroxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and hydroxyl group at specific positions enhances its reactivity and potential biological activities compared to other chromanone derivatives .
特性
CAS番号 |
91998-75-3 |
|---|---|
分子式 |
C9H7ClO3 |
分子量 |
198.60 g/mol |
IUPAC名 |
6-chloro-2-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-3,9,12H,4H2 |
InChIキー |
TZHQCDZIWQWIDI-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


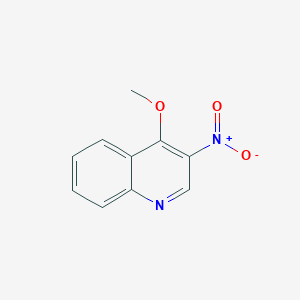

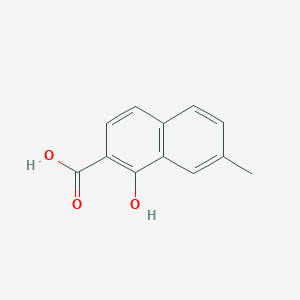
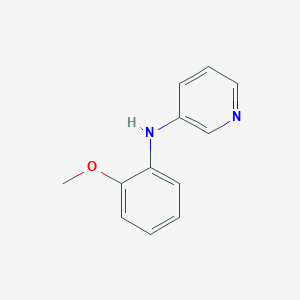
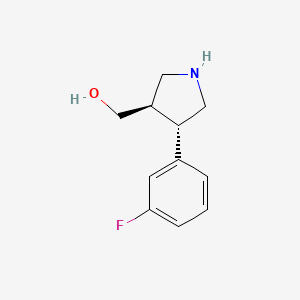




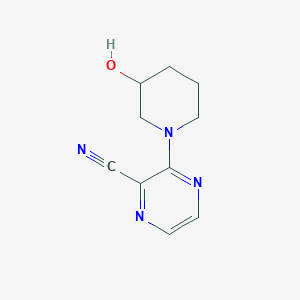
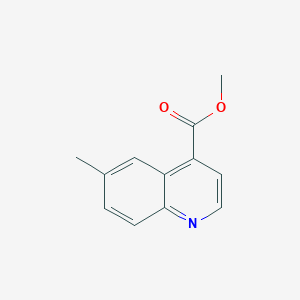
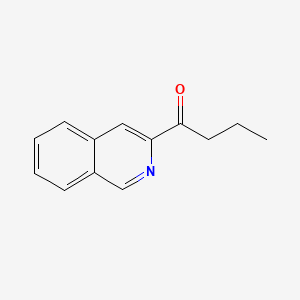
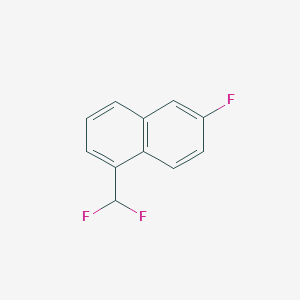
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)
